molecular formula C5H8N4O2 B2578922 Methyl 3-(1H-tetrazol-5-yl)propanoate CAS No. 134558-05-7

Methyl 3-(1H-tetrazol-5-yl)propanoate

Cat. No.: B2578922
CAS No.: 134558-05-7
M. Wt: 156.145
InChI Key: VFXIQEODHISXKB-UHFFFAOYSA-N
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Description

Methyl 3-(1H-tetrazol-5-yl)propanoate is a chemical compound with the molecular formula C5H8N4O2 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1H-tetrazol-5-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanoic acid with sodium azide to form 3-azidopropanoic acid, which is then cyclized to form the tetrazole ring. The final step involves esterification with methanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-tetrazol-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(1H-tetrazol-5-yl)propanoic acid.

    Reduction: 3-(1H-tetrazol-5-yl)propanol.

    Substitution: Various substituted tetrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(1H-tetrazol-5-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(1H-tetrazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of natural compounds. This property makes it useful in drug design, where it can bind to enzymes or receptors and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2H-tetrazol-5-yl)propanoate
  • 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
  • 1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene

Uniqueness

Methyl 3-(1H-tetrazol-5-yl)propanoate is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry .

Biological Activity

Methyl 3-(1H-tetrazol-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a tetrazole ring, which can act as a bioisostere for carboxylic acids. This structural similarity allows it to mimic the biological activity of natural compounds, making it a valuable candidate in drug design and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring's ability to participate in hydrogen bonding and its electron-withdrawing nature enhance the compound's binding affinity to various enzymes and receptors . This mechanism underlies its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Activity
Bacillus cereusInhibitory
Escherichia coliInhibitory
Pseudomonas aeruginosaInhibitory
Aspergillus flavusLimited activity

In one study, derivatives of tetrazole were synthesized and tested for antibacterial activity, revealing that certain structural modifications could enhance efficacy against these pathogens .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study explored the compound's ability to inhibit HSET (KIFC1), a kinesin essential for cancer cell survival. The compound demonstrated micromolar inhibitory activity, suggesting potential as a therapeutic agent in cancer treatment .

Compound IC50 (nM)
This compound27

This finding indicates that modifications to the tetrazole structure can lead to enhanced anticancer activity, emphasizing the importance of structure-activity relationships in drug design.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been noted in various studies. Compounds containing the tetrazole moiety have shown promise in reducing inflammation markers in animal models. For instance, one study reported that derivatives exhibited significant reductions in pro-inflammatory cytokines when tested in vivo .

Case Studies

  • Antibacterial Efficacy : A series of tetrazole derivatives were synthesized and evaluated for antibacterial activity. The results showed that compounds with specific substitutions on the tetrazole ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Studies : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Properties

IUPAC Name

methyl 3-(2H-tetrazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-11-5(10)3-2-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXIQEODHISXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134558-05-7
Record name methyl 3-(2H-1,2,3,4-tetrazol-5-yl)propanoate
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